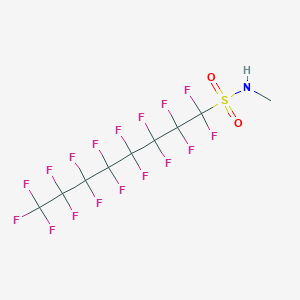

Heptadecafluoro-N-methyloctanesulphonamide

Descripción general

Descripción

N-metil Perfluorooctanesulfonamida es un compuesto organofluorado sintético caracterizado por una cadena de carbono perfluorada y un grupo funcional sulfonamida terminal. Este compuesto forma parte de la clase más amplia de sustancias perfluoroalquil y polifluoroalquil (PFAS), conocidas por su excepcional estabilidad química y resistencia a la degradación. N-metil Perfluorooctanesulfonamida se ha utilizado en diversas aplicaciones industriales, incluyendo como tensioactivo y en la producción de materiales resistentes al agua y a las manchas .

Aplicaciones Científicas De Investigación

N-metil Perfluorooctanesulfonamida ha sido ampliamente estudiada por sus aplicaciones en diversos campos:

Química: Utilizado como tensioactivo y en la síntesis de otros compuestos fluorados.

Biología: Investigado por sus efectos en sistemas biológicos, incluyendo su potencial como sustancia bioacumulativa.

Medicina: Estudiado por sus posibles efectos toxicológicos y su papel en la salud ambiental.

Industria: Utilizado en la producción de materiales resistentes al agua y a las manchas, así como en espumas contra incendios

Mecanismo De Acción

El mecanismo de acción de N-metil Perfluorooctanesulfonamida implica su interacción con las membranas celulares y las proteínas. Este compuesto puede interrumpir la bioenergética mitocondrial al inducir la transición de permeabilidad mitocondrial, lo que lleva a la liberación de citocromo c y la generación de especies reactivas de oxígeno. Estos efectos pueden resultar en estrés oxidativo y daño celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

N-metil Perfluorooctanesulfonamida se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del fluoruro de perfluorooctano sulfonilo con metilamina. Esta reacción generalmente ocurre bajo condiciones controladas, utilizando disolventes como acetonitrilo o metanol para facilitar la reacción. El producto resultante se purifica luego por destilación o recristalización .

Métodos de producción industrial

En entornos industriales, la producción de N-metil Perfluorooctanesulfonamida a menudo implica reactores químicos a gran escala donde se lleva a cabo la reacción entre el fluoruro de perfluorooctano sulfonilo y la metilamina. El proceso está optimizado para un alto rendimiento y pureza, con monitoreo continuo de los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones

N-metil Perfluorooctanesulfonamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar ácido perfluorooctano sulfónico.

Reducción: Las reacciones de reducción pueden convertir N-metil Perfluorooctanesulfonamida en otros derivados con diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, incluyendo aminas y alcoholes.

Principales productos formados

Oxidación: Ácido perfluorooctano sulfónico.

Reducción: Derivados con diferentes grupos funcionales, como aminas o alcoholes.

Sustitución: Compuestos con nuevos grupos funcionales que reemplazan el grupo metilo.

Comparación Con Compuestos Similares

Compuestos similares

Ácido perfluorooctano sulfónico (PFOS): Un compuesto relacionado con propiedades químicas similares pero diferentes aplicaciones.

Ácido perfluorobutano sulfónico (PFBS): Un PFAS de cadena más corta con diferentes perfiles ambientales y toxicológicos.

Ácido perfluorooctanoico (PFOA): Otro PFAS con un uso industrial generalizado y persistencia ambiental.

Singularidad

N-metil Perfluorooctanesulfonamida es única debido a su grupo funcional específico y sus aplicaciones en diversos procesos industriales. Su estabilidad química y resistencia a la degradación la convierten en un compuesto valioso en la producción de materiales resistentes al agua y a las manchas, aunque estas mismas propiedades plantean preocupaciones sobre su persistencia ambiental y sus posibles efectos para la salud .

Actividad Biológica

Heptadecafluoro-N-methyloctanesulphonamide (often referred to as NMeFOSE) is a perfluoroalkyl substance (PFAS) characterized by a long carbon chain and a sulfonamide functional group. This compound has garnered attention due to its widespread use in industrial applications and potential biological impacts. The following sections detail its biological activity, including toxicity profiles, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Chemical Formula : C9H4F17NO2S

- Molecular Weight : 505.19 g/mol

- Solubility : Generally low water solubility due to the long fluorinated carbon chain.

- Structure : Contains a perfluorinated alkyl chain which contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 505.19 g/mol |

| Water Solubility | Low |

| Log Kow | High (indicating lipophilicity) |

Toxicological Profile

Research indicates that NMeFOSE exhibits several toxicological effects, particularly related to liver function and potential carcinogenicity. Key findings include:

- Acute Toxicity : Studies show that NMeFOSE can induce liver toxicity in laboratory animals, with significant effects observed in subchronic oral toxicity studies .

- Immunotoxicity : Evidence suggests that exposure may lead to immunological alterations, impacting antibody responses and increasing susceptibility to infections .

- Reproductive and Developmental Toxicity : Epidemiological studies link PFAS exposure to adverse reproductive outcomes, including decreased birth weights and developmental abnormalities .

NMeFOSE's biological activity is primarily mediated through its interactions with various biological receptors:

- Endocrine Disruption : NMeFOSE has been implicated in disrupting thyroid hormone signaling pathways. It competes with thyroid hormones for binding sites on transport proteins like transthyretin, potentially leading to altered hormone availability .

- Genotoxicity : Although available data suggest low genotoxic potential, non-genotoxic mechanisms may still pose risks for carcinogenic outcomes due to metabolic byproducts such as perfluorooctanesulfonate (PFOS) .

Case Studies

Several studies have investigated the effects of NMeFOSE on various biological systems:

- Liver Toxicity in Rodents :

- Impact on Thyroid Function :

- Human Epidemiological Studies :

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and potential health impacts:

- Toxic Effects : Liver toxicity, immunotoxicity, and reproductive harm are primary concerns.

- Mechanisms of Action : Endocrine disruption through thyroid hormone interference is a key pathway for its biological effects.

- Environmental Impact : Ongoing studies are necessary to fully understand the ecological ramifications of NMeFOSE and other PFAS compounds.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMWNTGHXHOWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHCH3, C9H4F17NO2S | |

| Record name | N-Methylperfluorooctane sulfonamide | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067629 | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31506-32-8 | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31506-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-29758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031506328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-N-methyloctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.